4,6-Dimethyl-1-phenylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-phenylheptan-4-ol is an organic compound with the molecular formula C15H24O It is a type of alcohol characterized by a heptane backbone with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenylheptan-4-ol typically involves the alkylation of a phenyl-substituted heptane derivative. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a heptanone derivative under controlled conditions to yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is typically conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-phenylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: Formation of 4,6-Dimethyl-1-phenylheptan-4-one.
Reduction: Formation of 4,6-Dimethyl-1-phenylheptane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
4,6-Dimethyl-1-phenylheptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-phenylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-1-phenylheptane: Lacks the hydroxyl group, making it less reactive in oxidation and reduction reactions.
4,6-Dimethyl-1-phenylheptan-4-one: Contains a ketone group instead of an alcohol, leading to different reactivity and applications.
4,6-Dimethyl-1-phenylheptan-4-al: Contains an aldehyde group, which can undergo different types of chemical reactions compared to the alcohol.
Uniqueness
4,6-Dimethyl-1-phenylheptan-4-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
6282-58-2 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,6-dimethyl-1-phenylheptan-4-ol |
InChI |
InChI=1S/C15H24O/c1-13(2)12-15(3,16)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,16H,7,10-12H2,1-3H3 |
InChI Key |
IJWOWSGFGGEZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.